1-Benzyl-5-nitroimidazole

Description

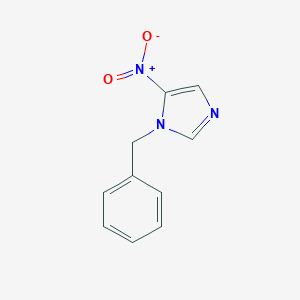

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVKJGIRFOONOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434142 | |

| Record name | 1-Benzyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159790-78-0 | |

| Record name | 1-Benzyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Benzyl-5-nitroimidazole (CAS No. 159790-78-0), a member of the 5-nitroimidazole class of compounds. This class is renowned for its antimicrobial and antiprotozoal activities. This document collates available physicochemical data, provides a representative synthesis protocol, and discusses the established mechanism of action for 5-nitroimidazoles. Furthermore, it outlines key experimental protocols for the evaluation of this compound's biological activity, including antimicrobial susceptibility testing, DNA damage assays, and nitroreductase activity assays. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a heterocyclic aromatic compound. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159790-78-0 | Cenmed, BLD Pharm |

| Molecular Formula | C₁₀H₉N₃O₂ | Cenmed, BLD Pharm |

| Molecular Weight | 203.20 g/mol | Cenmed, BLD Pharm |

| Predicted Boiling Point | 403.2 ± 20.0 °C | ChemicalBook |

| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemicalBook |

| Physical Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents. | General knowledge |

Table 2: Safety Information for this compound

| Hazard Statement Codes | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H320 | Causes eye irritation |

| H335 | May cause respiratory irritation |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the CH₂ group and multiplets for the aromatic ring protons) and signals for the protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbons of the benzyl group and the imidazole ring. The carbon atom attached to the nitro group will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching vibrations within the rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzyl substituent.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis can be achieved through the N-alkylation of 5-nitroimidazole with benzyl chloride. The following is a representative protocol adapted from general methods for the N-alkylation of imidazoles.

Representative Synthesis of this compound

Reaction Scheme:

Materials:

-

5-Nitroimidazole

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Potassium Carbonate):

-

To a solution of 5-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

-

Add benzyl chloride (1.05 equivalents) to the suspension.

-

Heat the reaction mixture to 70°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Biological Activity and Mechanism of Action

This compound belongs to the 5-nitroimidazole class of compounds, which are known for their potent activity against anaerobic bacteria and protozoa.[1][2][3]

The mechanism of action of 5-nitroimidazoles is a multi-step process that occurs selectively in anaerobic or microaerophilic environments.[1][4]

-

Cellular Uptake: The uncharged 5-nitroimidazole molecule passively diffuses into the microbial cell.[4]

-

Reductive Activation: Inside the anaerobic microorganism, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[1][5]

-

Formation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion. Further reduction can lead to the formation of other cytotoxic intermediates, including nitroso radicals and hydroxylamines.[1][3]

-

DNA Damage: These reactive radical species are potent oxidizing agents that interact with and damage microbial DNA, leading to strand breaks and loss of helical structure.[1][4] This disruption of DNA replication and repair ultimately results in cell death.

Caption: Mechanism of action of 5-nitroimidazoles.

Experimental Protocols

The evaluation of the biological activity of this compound would involve standard microbiological and biochemical assays.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

Caption: Workflow for MIC determination.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be used to detect DNA strand breaks in microbial cells exposed to the compound.

Workflow for Comet Assay:

Caption: Workflow for DNA damage assessment using the comet assay.

Nitroreductase Activity Assay

This assay measures the activity of the nitroreductase enzyme responsible for activating the 5-nitroimidazole prodrug.

Workflow for a Cell-Free Nitroreductase Assay:

Caption: Workflow for a cell-free nitroreductase assay.

Conclusion

This compound is a compound of interest within the broader class of 5-nitroimidazoles, which have a well-established role as antimicrobial agents. While specific experimental data for this particular molecule is not extensively available, its chemical properties and biological activities can be largely inferred from the known characteristics of the 5-nitroimidazole scaffold. The key to its biological function lies in the reductive activation of the nitro group in anaerobic environments, leading to the generation of cytotoxic radicals that induce DNA damage in susceptible microorganisms. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other related compounds in a research and drug development setting.

References

- 1. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 1-benzyl-5-nitroimidazole, a key structural motif in medicinal chemistry. The document outlines the core chemical reaction, provides detailed experimental protocols for its execution under various conditions, and presents comparative quantitative data for analogous reactions.

Core Synthesis Pathway: N-Alkylation

The most common and direct pathway for the synthesis of this compound is the N-alkylation of 5-nitroimidazole with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon. The reaction is typically facilitated by a base, which deprotonates the imidazole, increasing its nucleophilicity and driving the reaction to completion.

The choice of base and solvent system is critical for optimizing the reaction conditions, influencing yield, reaction time, and purity of the final product.

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound involves the deprotonation of the starting material followed by nucleophilic attack on the benzyl halide, and subsequent workup and purification of the product.

Caption: General experimental workflow for the N-alkylation of 5-nitroimidazole.

Detailed Experimental Protocols

Two common protocols for N-alkylation are presented below, adapted from established methods for imidazole and 5-nitroimidazole derivatives.[1][2] The selection of a method depends on the desired reaction kinetics, safety considerations (sodium hydride is highly reactive), and available laboratory reagents.

Protocol 1: Using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method is a widely used and relatively mild procedure for N-alkylation.[2]

Materials:

-

5-nitroimidazole (1 equivalent)

-

Benzyl chloride or benzyl bromide (1.05 - 1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-nitroimidazole (1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq.).

-

Add benzyl chloride (1.05 eq.) to the suspension.

-

Heat the reaction mixture to 60-70°C with vigorous stirring.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-24 hours).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl/KBr).

-

Evaporate the acetonitrile from the filtrate under reduced pressure.

-

Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.

Protocol 2: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This method employs a stronger base and is often faster, proceeding at lower temperatures.[2] Caution: Sodium hydride is a highly flammable solid that reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) by trained personnel.

Materials:

-

5-nitroimidazole (1 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl chloride or benzyl bromide (1.1 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 5-nitroimidazole (1 eq.) in anhydrous THF dropwise to the stirred suspension.

-

Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

-

Add benzyl chloride (1.1 eq.) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[2]

-

Once complete, cool the flask back to 0°C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis Pathway Diagram

The chemical transformation is illustrated below.

Caption: N-alkylation of 5-nitroimidazole to form this compound.

Quantitative Data

| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 60 | 1 | 96 |

| Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 |

| 4-Bromobutanenitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 |

| Benzyl Bromide | K₂CO₃ | CH₃CN | 70 | 72-120 | ~80** |

| Benzyl Bromide | NaH | THF | 0 to RT | 12-16 | 70-90 |

*Data for the synthesis of 1-benzylimidazole (non-nitro analog) for comparison.[2] **Yield refers to the formation of a byproduct in the original study but serves as an indicator of reactivity.[2]

The yields for the N-alkylation of 5-nitroimidazole are generally high, particularly when using acetonitrile as a solvent and heating the reaction. Based on analogous reactions, the synthesis of this compound is expected to proceed with good to excellent yields, likely in the 70-95% range, depending on the chosen conditions and purification efficiency.

References

1-Benzyl-5-nitroimidazole: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-benzyl-5-nitroimidazole, a member of the 5-nitroimidazole class of compounds. While specific research on this particular molecule is limited, its mechanism is extrapolated from the extensive body of literature on related 5-nitroimidazole antimicrobials. These compounds are prodrugs that undergo reductive activation within susceptible anaerobic organisms, leading to the generation of cytotoxic metabolites that induce cellular damage, primarily through DNA disruption and covalent adduction to essential macromolecules. This document details the proposed biochemical pathways, presents relevant quantitative data from analogous compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of these processes to support further research and drug development efforts in this area.

Introduction

The 5-nitroimidazole scaffold is a cornerstone in the chemotherapy of anaerobic bacterial and protozoan infections.[] Compounds of this class are characterized by an imidazole ring bearing a nitro group at the 5-position. This compound belongs to this pharmacologically significant group. The selective toxicity of 5-nitroimidazoles towards anaerobic and microaerophilic organisms is a key feature, stemming from the unique biochemistry of these microbes which allows for the reductive activation of the nitro group, a process inefficient in aerobic host cells.[2] This activation is the critical first step in a cascade of events leading to cell death.

Proposed Core Mechanism of Action

The antimicrobial activity of this compound is predicated on a multi-stage process that begins with cellular uptake and culminates in widespread macromolecular damage.

Reductive Activation: The "On" Switch

This compound, as a prodrug, is intrinsically inactive. Its activation is contingent upon the reduction of the 5-nitro group, a process that occurs efficiently in the low-redox-potential environment of anaerobic and microaerophilic pathogens.[2] This reduction is catalyzed by microbial enzymes, primarily nitroreductases, which are absent or have different specificities in mammalian cells.[]

The reduction of the nitro group is a stepwise process. A one-electron reduction initially forms a nitro radical anion. In anaerobic environments, this radical can be further reduced to generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives.[3] It is these highly reactive species that are believed to be the ultimate cytotoxic agents.[3]

Below is a diagram illustrating the proposed reductive activation pathway.

Caption: Proposed reductive activation pathway of this compound.

Molecular Targets and Cytotoxic Effects

Once activated, the reactive metabolites of this compound can interact with and damage a variety of critical cellular components.

A primary target of activated 5-nitroimidazoles is DNA. The reactive intermediates can induce a range of lesions, including single-strand breaks and modifications to the DNA bases.[4] This DNA damage disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death. The genotoxic effects of nitroimidazoles have been demonstrated in various microbial systems.

In addition to DNA, the electrophilic intermediates generated during reductive activation can covalently bind to cellular proteins.[5] This adduction can lead to enzyme inactivation and disruption of critical metabolic pathways. The formation of these protein adducts contributes to the overall cytotoxicity of the compound.

Quantitative Data (Exemplary for 5-Nitroimidazole Derivatives)

| Compound | Organism | IC50 (µM) | Reference |

| Metronidazole | Giardia lamblia | 6.1 | [6] |

| Tinidazole | Giardia lamblia | ~2.0 | [7] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | 1.47 | [8][9] |

| 1-methyl-5-nitroimidazole carboxamide derivative (8f) | Giardia lamblia | 1.6 | [6] |

| 1-methyl-5-nitroimidazole carboxamide derivative (8h) | Giardia lamblia | 1.6 | [6] |

Key Experimental Protocols

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Nitroreductase Activity Assay

This assay determines if this compound is a substrate for microbial nitroreductases.

Principle: The reduction of the nitro group by nitroreductase is coupled to the oxidation of a cofactor, typically NADPH or a reduced flavin derivative. The rate of cofactor oxidation can be monitored spectrophotometrically as a decrease in absorbance at a specific wavelength (e.g., 340 nm for NADPH).

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified nitroreductase enzyme and the appropriate cofactor (e.g., NADPH).

-

Initiation of Reaction: Add a solution of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture to initiate the reaction.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance of the cofactor at its characteristic wavelength over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot. Kinetic parameters such as Km and Vmax can be determined by varying the concentration of this compound.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the extent of DNA damage.[4]

Methodology:

-

Cell Treatment: Expose the target anaerobic or microaerophilic cells to varying concentrations of this compound for a defined period.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Caption: Workflow for the Comet Assay to detect DNA damage.

Covalent Binding to Proteins Assay

This assay is designed to detect the formation of covalent adducts between the activated form of this compound and cellular proteins.

Principle: A radiolabeled version of this compound is incubated with a cell-free extract or intact cells. After incubation, proteins are precipitated and washed extensively to remove any non-covalently bound compound. The amount of radioactivity remaining in the protein pellet is then quantified as a measure of covalent binding.[10]

Methodology:

-

Synthesis of Radiolabeled Compound: Synthesize this compound with a radioactive isotope (e.g., ¹⁴C or ³H) at a stable position.

-

Incubation: Incubate the radiolabeled compound with a protein source (e.g., microbial cell lysate) under anaerobic conditions that facilitate reductive activation.

-

Protein Precipitation: Precipitate the proteins from the incubation mixture using a method like trichloroacetic acid (TCA) precipitation.

-

Washing: Thoroughly wash the protein pellet with a suitable solvent (e.g., ethanol or methanol) to remove unbound radiolabeled compound.

-

Quantification: Solubilize the final protein pellet and measure the radioactivity using liquid scintillation counting.

-

Protein Quantification: Determine the total protein concentration in the sample (e.g., using a BCA or Bradford assay) to normalize the covalent binding to the amount of protein.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to well-characterized 5-nitroimidazole drugs provides a strong basis for a proposed mechanism. This involves an initial reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic, reactive intermediates. These intermediates are then thought to exert their antimicrobial effect through the induction of DNA damage and the formation of covalent adducts with essential cellular proteins. The experimental protocols outlined in this guide provide a framework for the validation of this proposed mechanism and for the further characterization of the pharmacological profile of this compound. Such studies are essential for the continued development of new and effective antimicrobial agents.

References

- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles [mdpi.com]

- 10. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Benzyl-5-Nitroimidazole Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-nitroimidazole structural analogues and their derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The this compound scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the nitro group at the C5 position of the imidazole ring is crucial for the bioactivity of these compounds, which often act as prodrugs activated under hypoxic conditions. This unique mechanism of action makes them promising candidates for development as antimicrobial, antiprotozoal, and anticancer agents. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail relevant experimental protocols, and visualize key pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of a pre-formed 5-nitroimidazole ring with a benzyl halide or a related benzylating agent. Variations in the substituents on the benzyl ring and at other positions of the imidazole core allow for the creation of a diverse library of analogues.

A general synthetic approach involves the reaction of 2-methyl-5-nitroimidazole with a substituted benzyl chloride in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

Biological Activities

Derivatives of the this compound core have been investigated for a range of biological activities, primarily focusing on their efficacy as antimicrobial and anticancer agents. The quantitative data for selected analogues are summarized in the tables below.

Antimicrobial Activity

The antimicrobial potential of this compound analogues is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

| Compound ID | R Group (at C2) | Test Organism | MIC (µg/mL) | Reference |

| 1a | -CH₃ | Staphylococcus aureus | 125 | [1] |

| 1b | -CH₃ | Escherichia coli | 250 | [1] |

| 1c | -CH₂CH₃ | Staphylococcus aureus | 62.5 | [1] |

| 1d | -CH₂CH₃ | Escherichia coli | 125 | [1] |

Anticancer Activity

The cytotoxic effects of these compounds on various cancer cell lines are typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 2-methyl-5-nitro-benzimidazole | HCT-116 (Colon) | 8.5 | [2] |

| 2b | 2-phenyl-5-nitro-benzimidazole | A549 (Lung) | 12.1 | [2] |

| 2c | 2-(4-chlorophenyl)-5-nitro-benzimidazole | MCF-7 (Breast) | 5.2 |

Mechanism of Action

The primary mechanism of action for 5-nitroimidazole derivatives involves the reductive activation of the nitro group. This process is particularly efficient in anaerobic or hypoxic environments, which are characteristic of many pathogenic microorganisms and solid tumors.

The reduction of the nitro group is a four-electron process that leads to the formation of a highly reactive hydroxylamine intermediate. This intermediate can then covalently bind to essential biological macromolecules, such as DNA and proteins, leading to cellular damage and death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1-Benzyl-2-methyl-5-nitroimidazole

Materials:

-

2-Methyl-5-nitroimidazole

-

Substituted benzyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

This compound analogues and their derivatives represent a promising class of compounds with significant potential for the development of new therapeutics. Their unique mechanism of action, involving reductive activation in hypoxic environments, makes them particularly attractive for targeting anaerobic pathogens and solid tumors. Further research focusing on the optimization of the scaffold to enhance efficacy and reduce toxicity is warranted. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for future drug discovery and development efforts in this area.

References

CAS number lookup for 1-Benzyl-5-nitroimidazole

CAS Number: 15207-93-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Benzyl-5-nitroimidazole, focusing on its chemical synthesis, biological activities, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 15207-93-9 |

| Molecular Formula | C₁₄H₁₁N₃O₂ |

| Molecular Weight | 253.26 g/mol |

| Synonyms | 1-Benzyl-5-nitro-1H-benzo[d]imidazole, 1-Benzyl-5-nitrobenzimidazole |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-nitro-o-phenylenediamine. The first step is the formation of the benzimidazole ring, followed by N-alkylation with benzyl bromide.

Experimental Protocol: Synthesis of 5-nitro-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g of 4-nitro-o-phenylenediamine in 150 ml of 10% hydrochloric acid.

-

Reagent Addition: To this suspension, add 15 ml of formic acid.

-

Reaction Conditions: Heat the mixture in a water bath at 80°C with continuous stirring for 3 hours.

-

Work-up: Cool the reaction mixture in an ice bath. Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until a pH of 8-9 is reached, leading to the precipitation of the product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield 5-nitro-1H-benzimidazole.

Experimental Protocol: Synthesis of 1-Benzyl-5-nitro-1H-benzimidazole

-

Reaction Setup: In a suitable flask, dissolve 5-nitro-1H-benzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagent Addition: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C. Stir the mixture for 30 minutes.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of ice-cold water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Benzyl-5-nitro-1H-benzimidazole.

Biological Activities and Quantitative Data

Derivatives of 5-nitrobenzimidazole have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. While specific data for this compound is limited in publicly available literature, the data for structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound ID | Modifications | Cell Line | IC₅₀ (µM) |

| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5[1] |

This data is for a representative 1-benzyl-1H-benzimidazole derivative with a 5-nitro modification.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) |

| 2-(Benzylthio)methyl-5-nitro-1H-benzimidazole | E. coli | 400 |

| 2-(Benzylthio)methyl-5-nitro-1H-benzimidazole | S. aureus | 320 |

Note: The presented MIC values are for a structurally related compound and serve as an indicator of the potential antimicrobial activity of the 5-nitrobenzimidazole scaffold.

Signaling Pathway Inhibition

A significant mechanism of the anticancer activity of benzimidazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that are crucial for cancer cell growth and proliferation.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

References

An In-Depth Technical Guide to 1-Benzyl-5-nitroimidazole: Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-nitroimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental molecular characteristics, provides a representative synthetic protocol, and explores the mechanistic basis of the biological activity characteristic of the 5-nitroimidazole class of compounds.

Core Molecular Data

The essential physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.201 g/mol |

| IUPAC Name | 1-benzyl-5-nitro-1H-imidazole |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(N=C2)--INVALID-LINK--[O-] |

| InChI Key | Not readily available |

| CAS Number | Not readily available |

Synthetic Methodology: N-Alkylation of 5-Nitroimidazole

The synthesis of this compound is typically achieved through the N-alkylation of 5-nitroimidazole with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the benzylic carbon. The following is a generalized experimental protocol based on established methods for the N-alkylation of nitroimidazoles.

General Experimental Protocol: N-Alkylation of 5-Nitroimidazole with Benzyl Bromide

Materials:

-

5-Nitroimidazole

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 5-nitroimidazole (1 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1 to 1.5 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.

-

Add benzyl bromide (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated (e.g., to 60 °C) to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Mechanism of Biological Activity: Reductive Activation of 5-Nitroimidazoles

The biological activity of 5-nitroimidazoles, including their well-established antimicrobial properties, is predicated on the reductive activation of the nitro group within the target organism. This process is particularly efficient in anaerobic or microaerophilic environments, where the electron transport chain components have a sufficiently low redox potential to reduce the nitro group.

The activation pathway involves the transfer of electrons to the 5-nitroimidazole, leading to the formation of a highly reactive nitro radical anion. This radical species can then undergo further reduction to form other cytotoxic intermediates, such as a nitrosoimidazole. These reactive species are capable of causing significant damage to cellular macromolecules, most notably DNA, by inducing strand breaks and other lesions. This disruption of genetic material ultimately leads to cell death.

Signaling Pathway of 5-Nitroimidazole Activation and Cytotoxicity

Caption: Reductive activation pathway of 5-nitroimidazoles.

An In-Depth Technical Guide to 1-Benzyl-5-nitroimidazole: A Compound Shrouded in Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-nitroimidazole, a distinct molecule within the broader class of nitroimidazole derivatives, presents a compelling case for further scientific exploration. While extensive research has been dedicated to the nitroimidazole scaffold for its potent antimicrobial and anticancer properties, specific literature detailing the discovery, history, and comprehensive biological profile of the 1-benzyl-5-nitro isomer remains notably scarce. This technical guide consolidates the available information on this compound, drawing necessary parallels from closely related and well-documented analogues to provide a foundational understanding for researchers. The document outlines its chemical identity, proposes a logical synthetic pathway, and explores its potential biological activities and mechanisms of action based on the established pharmacology of the nitroimidazole class. The conspicuous absence of in-depth studies on this particular isomer underscores a significant gap in the current body of research and highlights an opportunity for novel investigations into its therapeutic potential.

Introduction: The Enigmatic Profile of a Niche Nitroimidazole

The nitroimidazole core is a cornerstone in medicinal chemistry, giving rise to a plethora of clinically significant drugs renowned for their efficacy against anaerobic bacteria and protozoa. The introduction of a benzyl group to the imidazole ring has been a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of various bioactive molecules. The specific compound, this compound (CAS Number: 159790-78-0), emerges at the intersection of these two pharmacophores.[1][2] Despite its confirmed existence and availability from commercial suppliers, a comprehensive body of scientific literature dedicated to its discovery, historical development, and specific biological activities is not publicly available.[1][3][4][5]

This guide aims to provide a thorough overview of this compound by leveraging the extensive knowledge base of its parent and related compounds. It serves as a foundational resource for researchers interested in exploring the untapped potential of this under-documented molecule.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 159790-78-0 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [2] |

| Molecular Weight | 203.20 g/mol | [2] |

Discovery and History: An Unwritten Chapter

A definitive account of the first synthesis and discovery of this compound is not present in the currently accessible scientific literature. Its existence is primarily documented through its availability as a chemical intermediate for the synthesis of other compounds.[2] The history of nitroimidazoles, as a class, began in the mid-20th century, leading to the development of iconic drugs like metronidazole. The subsequent exploration of this chemical space involved extensive derivatization to enhance efficacy, broaden the spectrum of activity, and improve pharmacokinetic profiles. It is plausible that this compound was synthesized during these exploratory phases, but for reasons not publicly documented, did not become a focus of extensive research.

Experimental Protocols: A Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a logical and established method would be the N-alkylation of 5-nitroimidazole with benzyl chloride or benzyl bromide. The regioselectivity of this reaction is a critical factor, as alkylation can occur at either the N-1 or N-3 position of the imidazole ring.

General Procedure for N-Alkylation of 5-Nitroimidazole:

-

Deprotonation: 5-nitroimidazole is treated with a suitable base to generate the corresponding anion. Common bases for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), or a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile.

-

Alkylation: The anionic 5-nitroimidazole is then reacted with benzyl chloride or benzyl bromide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product, which may contain a mixture of N-1 and N-3 isomers, would require purification, most commonly by column chromatography on silica gel.

DOT Script for the Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Mechanism of Action

Although direct biological data for this compound is lacking, its structural components suggest potential for antimicrobial and anticancer activities, consistent with the broader classes of nitroimidazoles and benzyl-imidazoles.

Antimicrobial Activity

Nitroimidazoles are prodrugs that require reductive activation of the nitro group to exert their antimicrobial effects. This activation typically occurs in anaerobic organisms, which possess the necessary low-redox-potential electron transport proteins. The reduction of the nitro group leads to the formation of highly reactive cytotoxic radicals that can damage DNA and other critical cellular components, ultimately leading to cell death. It is highly probable that this compound, if active, would follow this established mechanism of action.

Anticancer Activity

Numerous studies have reported the anticancer potential of various nitroimidazole and benzyl-imidazole derivatives.[6][7][8] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The benzyl group can enhance lipophilicity, potentially improving cellular uptake. While no specific anticancer data exists for this compound, related compounds have shown activity against various cancer cell lines. For instance, certain 1-benzyl-2-methyl-4-nitro-1H-imidazole derivatives have demonstrated cytotoxic effects on MCF-7, PC3, and DU145 cell lines with IC₅₀ values in the low microgram per milliliter range.[6]

DOT Script for the General Mechanism of Action of Nitroimidazoles:

Caption: General mechanism of action for nitroimidazoles.

Quantitative Data: An Extrapolation from Related Compounds

Due to the absence of specific studies on this compound, no direct quantitative biological data can be presented. However, to provide a frame of reference for potential potency, Table 2 summarizes the anticancer activity of some related 4-nitroimidazole derivatives. It is crucial to note that these are not data for the title compound and should be interpreted with caution.

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5f | MCF-7 | 1.0 | [6] |

| 5k | MCF-7 | 1.0 | [6] |

| 5d | PC3 | 4.0 | [6] |

| 5m | DU145 | 5.0 | [6] |

Conclusion and Future Directions

This compound remains a molecule of significant synthetic interest but with a largely unexplored biological profile. The information available from its CAS number confirms its existence, yet the scientific literature has not kept pace with a detailed characterization. Based on the well-established pharmacology of the nitroimidazole and benzyl-imidazole scaffolds, it is reasonable to hypothesize that this compound may possess antimicrobial and/or anticancer properties.

The clear gap in the literature presents a compelling opportunity for future research. A systematic investigation into the synthesis, purification, and comprehensive biological evaluation of this compound is warranted. Such studies would not only elucidate the specific properties of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry. For researchers seeking novel scaffolds with the potential for therapeutic application, this compound represents a promising, yet uncharted, territory.

References

- 1. CAS 159790-78-0: this compound | CymitQuimica [cymitquimica.com]

- 2. usbio.net [usbio.net]

- 3. CAS 159790-78-0: 1-bencil-5-nitroimidazol | CymitQuimica [cymitquimica.com]

- 4. 159790-78-0|1-Benzyl-5-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 5. Buy Online CAS Number 159790-78-0 - TRC - 5-Nitro-1-(phenylmethyl)-1H-imidazole | LGC Standards [lgcstandards.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of 5-Nitroimidazoles: A Technical Guide for Drug Development Professionals

Introduction: The 5-nitroimidazole class of antimicrobial agents remains a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Since the discovery of azomycin from Nocardia mesenterica and the subsequent synthesis of metronidazole, this scaffold has given rise to a number of life-saving drugs.[1] Their unique mechanism of action, which relies on reductive activation within susceptible anaerobic organisms, makes them highly effective against a specific but crucial range of pathogens. This technical guide provides an in-depth overview of the key literature on 5-nitroimidazoles, focusing on their mechanism of action, therapeutic applications, resistance pathways, and the experimental protocols essential for their continued development and evaluation.

Mechanism of Action: Reductive Activation

The selective toxicity of 5-nitroimidazoles is a direct consequence of their mode of action, which is initiated by the reduction of the nitro group at the C5 position of the imidazole ring. This process is exclusive to anaerobic or microaerophilic organisms that possess low redox potential electron transport proteins.[2]

The key steps in the activation pathway are as follows:

-

Cellular Uptake: 5-nitroimidazoles are small, uncharged molecules that passively diffuse across the microbial cell membrane.[2]

-

Reductive Activation: Inside the anaerobic cell, the nitro group of the drug acts as an electron sink, accepting electrons from low-redox-potential proteins like ferredoxin or flavodoxin. These proteins are reduced by enzymes central to anaerobic metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR).[1][3][4]

-

Formation of Reactive Intermediates: The single-electron reduction of the nitro group forms a highly reactive nitroso radical anion.[5] This process is a four-electron reduction that ultimately leads to the formation of a hydroxylamine intermediate.[6][7]

-

Cytotoxicity and DNA Damage: These reactive intermediates are cytotoxic, causing damage to cellular macromolecules. The primary target is believed to be DNA, where the activated drug leads to strand breakage and destabilization of the DNA helix, ultimately resulting in cell death.[2][5][8] The formation of these short-lived, toxic products within the cell creates a concentration gradient that drives the uptake of more drug.[2]

Therapeutic Applications and Efficacy

5-Nitroimidazoles are indicated for a wide range of infections caused by anaerobic bacteria and protozoa.[9][10] Metronidazole, the prototypical drug of this class, is on the World Health Organization's List of Essential Medicines.[5] Newer generations, such as tinidazole and ornidazole, offer altered pharmacokinetic profiles, including longer half-lives, which may allow for less frequent dosing.[8][11]

Key Therapeutic Uses:

-

Anaerobic Bacterial Infections: Effective against most obligate anaerobic bacteria, including Bacteroides fragilis, Clostridium species, and anaerobic cocci.[12][13] They are frequently used for intra-abdominal infections, pelvic inflammatory disease, bacterial vaginosis, and brain abscesses.[5][12]

-

Protozoal Infections: They are the drugs of choice for trichomoniasis (Trichomonas vaginalis), giardiasis (Giardia lamblia), and amebiasis (Entamoeba histolytica).[8][9][12]

-

Neglected Tropical Diseases: Fexinidazole, a 5-nitroimidazole, has been approved for the treatment of human African trypanosomiasis (sleeping sickness), and other derivatives are being investigated for activity against leishmaniasis and Chagas disease.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for commonly used 5-nitroimidazoles.

Table 1: Comparative Pharmacokinetics of Key 5-Nitroimidazoles

| Parameter | Metronidazole | Tinidazole | Ornidazole | Secnidazole |

| Oral Bioavailability | >90%[15] | ~100%[16] | 90%[17] | N/A |

| Elimination Half-life (hours) | 7.9 - 8.8[11][16] | 14.0 - 14.7[11][16] | 14.1 - 16.8[11][17] | 17 - 29[11] |

| Protein Binding | <20%[15] | N/A | <15%[17] | N/A |

| CSF Penetration | High (60-100% of plasma)[8][15] | N/A | High[17] | N/A |

Table 2: In Vitro Activity (MIC) of 5-Nitroimidazoles against Trichomonas vaginalis

| Compound | Susceptibility Status | Mean MIC (mg/L) | MIC Range (mg/L) | % Susceptible (MIC <2 mg/L) |

| Metronidazole | Clinical Isolates | 2.25[18][19] | 0.25 - >16[18] | 61%[18][19] |

| Tinidazole | Clinical Isolates | 1.11[18][19] | 0.25 - >16[18] | 80%[18][19] |

| Ornidazole | Clinical Isolates | 0.5[18][19] | 0.25 - >16[18] | 89%[18][19] |

| Secnidazole | Clinical Isolates | 1.11[18][19] | 0.25 - >16[18] | 75%[18][19] |

Table 3: Clinical Efficacy in Bacterial Vaginosis (Single Oral Dose)

| Compound | Cure Rate at 1 Week | Cure Rate at 4 Weeks |

| Metronidazole | 88.4%[11] | 65.7% - 77.9%[11][17] |

| Tinidazole | 89.5% - 100%[11][17] | 84.5% - 97.7%[11][17] |

| Ornidazole | 89.5% - 100%[11][17] | 84.5% - 97.7%[11][17] |

| Secnidazole | N/A | 80.2%[11] |

Cure rates can vary based on study design and patient populations.

Mechanisms of Resistance

Although resistance was once considered rare, it is an increasing concern, particularly in Trichomonas vaginalis and Bacteroides species.[2] Resistance is typically associated with impaired drug activation.

Key resistance mechanisms include:

-

Decreased PFOR Activity: Downregulation or mutation of pyruvate:ferredoxin oxidoreductase (PFOR) reduces the cell's ability to generate the low-potential electrons needed to reduce the drug.[1][3]

-

Impaired Electron Transport: Alterations in other components of the electron transport chain, such as ferredoxin or flavin reductase, can also lead to decreased drug activation.

-

Oxygen Scavenging: In some organisms, increased oxygen tension or enhanced oxygen scavenging mechanisms can compete with the 5-nitroimidazole for electrons, preventing its reduction.

-

Presence of nim Genes: In Bacteroides species, the presence of nitroimidazole resistance genes (nim) is a primary mechanism.[20] These genes encode nitroreductases that convert the 5-nitro group into a non-toxic amino group, effectively inactivating the drug.[21]

-

Alternative Metabolic Pathways: In T. vaginalis, a novel pathway for metronidazole activation involving malate has been identified. Resistance can emerge when both the pyruvate- and malate-dependent activation pathways are compromised.[4]

Key Experimental Protocols

Standardized and reproducible methods are critical for evaluating the activity of new and existing 5-nitroimidazole compounds. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antimicrobial susceptibility testing of anaerobic bacteria.[9][22][23][24]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of Anaerobic Bacteria (Adapted from CLSI M11)

This protocol outlines the general steps for determining the MIC of a 5-nitroimidazole against an anaerobic bacterium.

-

Preparation of Inoculum: a. Subculture the bacterial isolate onto an appropriate agar plate (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood). b. Incubate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 24-48 hours, or until sufficient growth is observed. c. Select several well-isolated colonies and suspend them in a suitable broth (e.g., pre-reduced thioglycollate broth). d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Prepare the final inoculum by diluting this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the 5-nitroimidazole compound in a suitable solvent (e.g., water or DMSO, depending on solubility). b. Perform serial twofold dilutions of the drug in pre-reduced, supplemented anaerobic broth (e.g., Brucella broth) in a 96-well microtiter plate. The final volume in each well should be 100 µL. c. Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial inoculum. b. Seal the microtiter plate with an adhesive seal or place it in a sealable bag. c. Incubate the plate under anaerobic conditions at 35-37°C for 48 hours.

-

Determination of MIC: a. After incubation, examine the plate for bacterial growth. The growth control well should show distinct turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol: Susceptibility Testing of Trichomonas vaginalis

Susceptibility testing for T. vaginalis is crucial for managing refractory infections.[25]

-

Culture and Inoculum Preparation: a. Culture T. vaginalis isolates axenically in a suitable medium (e.g., Diamond's TYI-S-33 medium) at 37°C. b. Harvest parasites in the logarithmic growth phase. c. Count the motile trophozoites using a hemocytometer and adjust the concentration to approximately 2 x 10⁵ organisms/mL.

-

Drug Dilution and Incubation: a. Perform serial twofold dilutions of the 5-nitroimidazole in the culture medium within a 96-well plate. b. Inoculate each well with the prepared parasite suspension. c. Incubate the plate under anaerobic or microaerophilic conditions at 37°C for 48 hours.[18]

-

Determination of MIC/MLC: a. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration showing no motile parasites by microscopic examination.[26] b. The Minimum Lethal Concentration (MLC) can be determined by subculturing aliquots from wells showing no motility into fresh, drug-free medium to assess viability. The MLC is the lowest concentration that results in no growth after subculture.[25]

Workflow for Novel 5-Nitroimidazole Discovery

The discovery of new 5-nitroimidazole derivatives aims to overcome resistance, improve pharmacokinetic profiles, and broaden the spectrum of activity. A typical screening workflow is outlined below.

The 5-nitroimidazole class remains a vital part of our antimicrobial armamentarium. A thorough understanding of their reductive activation, mechanisms of action, and pathways to resistance is essential for both clinical use and the development of next-generation agents. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Future efforts in this field will likely focus on designing novel derivatives that can evade existing resistance mechanisms, exhibit improved safety profiles, and broaden their utility against a wider range of challenging pathogens.

References

- 1. Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Action of clinically utilized 5-nitroimidazoles on microorganisms [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]

- 4. Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metronidazole and Tinidazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 10. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijbcp.com [ijbcp.com]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of Bacteroides fragilis resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. micropspbgmu.ru [micropspbgmu.ru]

- 22. webstore.ansi.org [webstore.ansi.org]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. webstore.ansi.org [webstore.ansi.org]

- 25. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

- 26. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Benzyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols for the synthesis, characterization, and biological evaluation of 1-benzyl-5-nitroimidazole, a compound of interest within the broader class of nitroimidazole derivatives known for their potential therapeutic applications.

Introduction

Nitroimidazoles are a significant class of compounds in medicinal chemistry, with established antibacterial and antiprotozoal activities. The core mechanism of action for many 5-nitroimidazoles involves the reduction of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA. The substitution at the N-1 position of the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity. This document outlines the experimental procedures for the synthesis of this compound, its structural and analytical characterization, and protocols for evaluating its antimicrobial potential.

Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of 5-nitroimidazole with benzyl chloride. This is a standard SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of benzyl chloride.

Experimental Protocol: Synthesis

Materials:

-

5-Nitroimidazole

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

-

Add benzyl chloride (1.05 equivalents) to the suspension.

-

Heat the reaction mixture to 70°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Synthetic Workflow

Application Notes and Protocols for In Vitro Assays of 1-Benzyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 1-Benzyl-5-nitroimidazole and its derivatives. This document outlines detailed protocols for assessing the compound's anticancer and antimicrobial activities, presenting quantitative data in a clear, comparative format, and illustrating relevant biological pathways.

Introduction

This compound is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are recognized for their diverse pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The core mechanism of action for many nitroimidazoles involves the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors and anaerobic microbial environments.[1][2] This activation leads to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage, primarily through DNA strand breaks and inhibition of DNA synthesis.[1] The benzyl substitution at the 1-position can modulate the compound's lipophilicity and potentially its interaction with biological targets, making it a compound of interest for drug development.

These notes are intended to provide researchers with the necessary protocols and data to effectively design and execute in vitro studies to explore the therapeutic potential of this compound.

Data Presentation

Anticancer Activity

The in vitro anticancer efficacy of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) against various cancer cell lines. The following table summarizes representative data from the literature.

| Compound/Derivative | Cell Line | Assay | IC₅₀/LC₅₀ (µM) | Reference |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | MTT | 16.67 ± 2.3 | [3] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | MTT | 18.00 ± 2.1 | [3] |

| N-propyl-nitroimidazole | MDA-MB-231 (Breast) | MTT | 21.50 ± 4.9 | [3] |

| N-butyl-nitroimidazole | MDA-MB-231 (Breast) | MTT | 20.33 ± 3.5 | [3] |

| N-methyl-nitroimidazole | A549 (Lung) | MTT | 17.00 ± 1.7 | [3] |

| N-ethyl-nitroimidazole | A549 (Lung) | MTT | 18.67 ± 2.5 | [3] |

| N-propyl-nitroimidazole | A549 (Lung) | MTT | 19.33 ± 3.2 | [3] |

| N-butyl-nitroimidazole | A549 (Lung) | MTT | 22.00 ± 2.0 | [3] |

| 1-benzyl-2-methyl-4-nitro-imidazole derivative 9g | MCF-7 (Breast) | MTT | 2.00 ± 0.03 | [4] |

| 1-benzyl-2-methyl-4-nitro-imidazole derivative 9k | MCF-7 (Breast) | MTT | 5.00 ± 0.01 | [4] |

| Nitroimidazole-oxadiazole derivative 11b (hypoxic) | HCT116 (Colon) | MTT | 4.69 - 11.56 | [5] |

| Nitroimidazole-triazole derivative 21b (hypoxic) | HCT116 (Colon) | MTT | 4.69 - 11.56 | [5] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 1-benzyl-4-(4-(2-methyl-5-nitro-1H-imidazole-1-yl)-1-phenylbut-2-ynyl) piperazine (8i) | S. aureus (MSSA) | Broth Microdilution | 16 | [6] |

| 1-benzyl-4-(4-(2-methyl-5-nitro-1H-imidazole-1-yl)-1-phenylbut-2-ynyl) piperazine (8i) | S. aureus (MRSA) | Broth Microdilution | 64 | [6] |

| Nitroimidazole derivative 8g | S. aureus (Standard) | Broth Microdilution | 1 | [6] |

| Nitroimidazole derivative 8g | K. pneumoniae (Standard) | Broth Microdilution | 8 | [6] |

| Metronidazole (Reference) | S. aureus (MRSA) | Broth Microdilution | 64 | [6] |

| Metronidazole (Reference) | K. pneumoniae (CP) | Broth Microdilution | 32-128 | [6] |

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol outlines the determination of cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MDA-MB-231, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1.5 x 10³ cells per well in 100 µL of complete DMEM.[7] Incubate for 12-24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in DMEM to achieve final concentrations ranging from, for example, 1 µM to 100 µM.[7] Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMEM with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method, following CLSI guidelines.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the appropriate broth (MHB or RPMI-1640) in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antifungal Susceptibility Testing

For more detailed antifungal susceptibility testing, the following protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for molds can be adapted.

Materials:

-

This compound

-

Fungal isolates (e.g., Aspergillus species)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-